molecular formula C19H24N2O2S B2954227 N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953210-16-7

N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2954227
CAS No.: 953210-16-7
M. Wt: 344.47
InChI Key: FIAGFGLJSNHBKG-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide, also known as BPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying certain biological processes. BPB is a sulfonamide derivative that has been shown to selectively inhibit the activity of a specific type of enzyme, making it a valuable tool for researchers studying the role of this enzyme in various biological systems.

Scientific Research Applications

DNA Methylation and Carcinogen Exposure

Research has shown that low-level exposure to benzene, a compound structurally related to "N-((1-benzylpiperidin-4-yl)methyl)benzenesulfonamide," can induce changes in DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation. This is significant in subjects with low-level exposure to carcinogens, suggesting potential epigenetic mechanisms in carcinogenesis (Bollati et al., 2007).

Novel Inhibitors for Cancer Therapy

The study of SLC-0111, a ureido-substituted benzenesulfonamide molecule and a novel inhibitor of carbonic anhydrase IX, demonstrated safety in patients with advanced solid tumors. This supports its potential use in future clinical investigations for cancer treatment, indicating the relevance of benzenesulfonamide derivatives in therapeutic applications (McDonald et al., 2020).

Neuroprotective Effects and Cognitive Improvement

Sodium benzoate, another compound in the benzenesulfonamide class, showed significant improvements in cognitive and overall functions in patients with early-phase Alzheimer's Disease. This suggests that D-amino acid oxidase inhibition, a mechanism facilitated by benzoate, could be a novel approach for treating early dementing processes (Lin et al., 2014).

Antidiabetic Potential

Glycodiazine, another derivative, demonstrated antihyperglycemic effects in clinical trials for diabetes mellitus. This highlights the potential utility of benzenesulfonamide derivatives in developing effective oral antihyperglycemic agents (Choi & Kreines, 1968).

Toxicity and Safety Concerns

Despite the promising applications, it is crucial to monitor the safety profiles of benzenesulfonamide derivatives. Cases have reported significant toxicity and multiorgan failure associated with 1-Benzylpiperazine (BZP), a synthetic stimulant within this class. Such reports underline the importance of careful consideration of the toxicological aspects when exploring the scientific applications of these compounds (Gee et al., 2010).

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGFGLJSNHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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